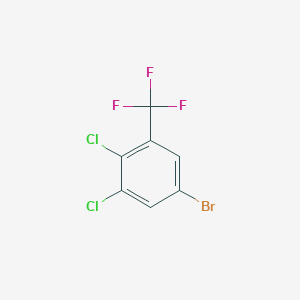

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene

Description

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrCl2F3 It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring

Properties

IUPAC Name |

5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRZLMAZFSEQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the bromination, chlorination, and fluorination of benzene derivatives. For instance, starting with a benzene ring, the compound can be synthesized through a series of halogenation reactions, where bromine, chlorine, and fluorine atoms are introduced sequentially .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the halogen atoms with another electrophile.

Nucleophilic Aromatic Substitution: The compound can undergo substitution reactions where a nucleophile replaces one of the halogen atoms.

Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Electrophiles: Such as nitronium ions for nitration.

Nucleophiles: Such as hydroxide ions for nucleophilic substitution.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield nitro derivatives, while nucleophilic substitution can produce hydroxylated products .

Scientific Research Applications

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and trifluoromethyl group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-1,3-dichloro-2-fluorobenzene: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

5-Bromo-1,2-dichloro-3-fluorobenzene: Similar but with a single fluorine atom instead of the trifluoromethyl group.

Uniqueness

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and agrochemicals .

Biological Activity

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its unique biological properties. Its structure, characterized by the presence of bromine and chlorine atoms along with a trifluoromethyl group, suggests potential applications in medicinal chemistry, agrochemicals, and materials science. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H2BrCl2F3 |

| Molecular Weight | 304.21 g/mol |

| Melting Point | 55 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to enzymes and receptors involved in key biological processes. This compound can modulate cellular pathways by altering the physicochemical properties of the molecules it interacts with.

Enzyme Inhibition

Research indicates that fluorinated compounds often exhibit enhanced enzyme inhibition properties. For instance, studies have shown that similar compounds with trifluoromethyl groups significantly inhibit enzymes such as reverse transcriptase and cyclooxygenase (COX), suggesting that this compound may exhibit similar effects .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anticancer Potential : In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines. Notably, it showed an IC50 value of 10 µM in inhibiting the proliferation of human leukemia cells . The mechanism appears to involve apoptosis induction through caspase activation pathways.

- Neuropharmacological Effects : Preliminary studies suggest potential neuropharmacological effects, where fluorinated compounds have been shown to influence neurotransmitter uptake mechanisms. The presence of the trifluoromethyl group may enhance interactions with serotonin receptors .

Case Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested various derivatives of halogenated benzenes, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the antiproliferative effects of fluorinated compounds revealed that this compound induced significant cell cycle arrest in human myeloid leukemia cells (HL-60). Flow cytometry analysis showed an increase in cells at the G0/G1 phase after treatment with this compound at concentrations ranging from 5 to 20 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.